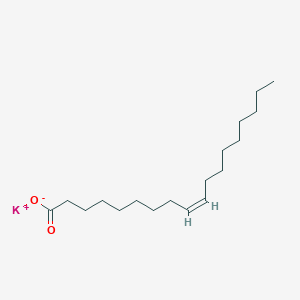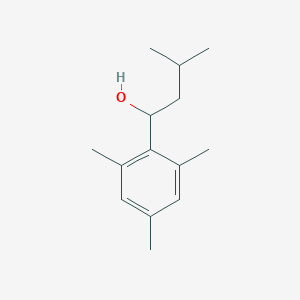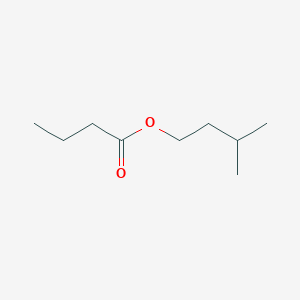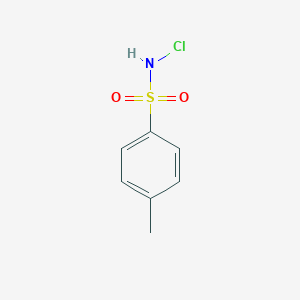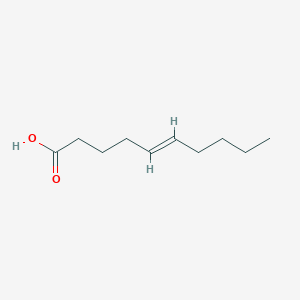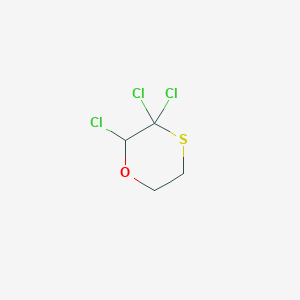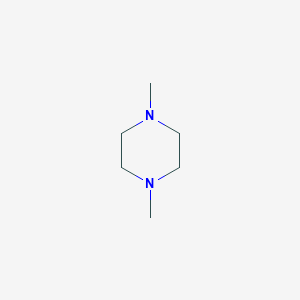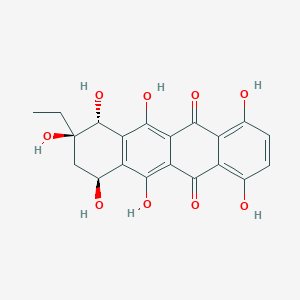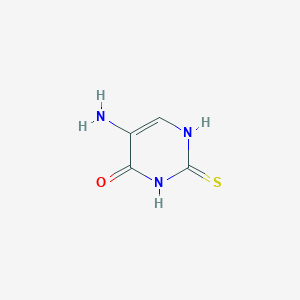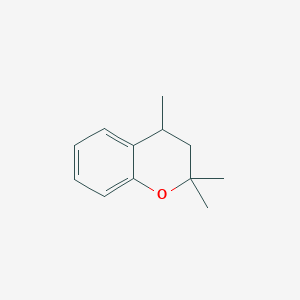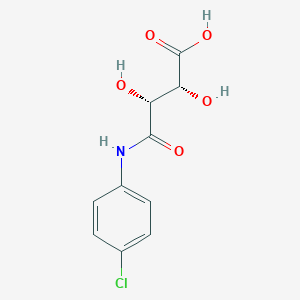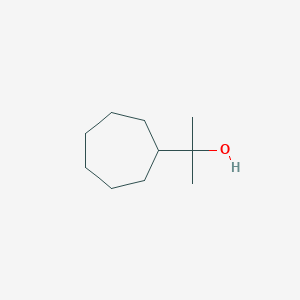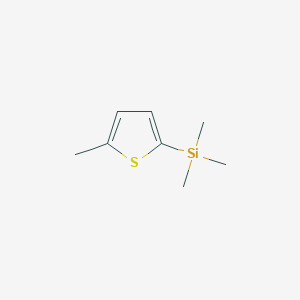![molecular formula C15H15NO B091490 2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 19403-80-6](/img/structure/B91490.png)
2-{(E)-[(1-phenylethyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(1-phenylethyl)imino]methyl}phenol, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PIPER is a derivative of phenol and has a molecular formula of C15H15NO.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is not fully understood. However, it has been suggested that 2-{(E)-[(1-phenylethyl)imino]methyl}phenol exerts its biological activities through the modulation of various signaling pathways. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response.
Effets Biochimiques Et Physiologiques
2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is its broad range of potential applications in various areas of scientific research. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol. One potential direction is the development of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol-based fluorescent probes for the detection of metal ions. Another potential direction is the investigation of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol's potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol and its potential interactions with other signaling pathways.
Méthodes De Synthèse
The synthesis of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol involves the reaction of 2-hydroxybenzaldehyde with (1-phenylethyl)amine in the presence of acetic acid and sodium acetate. The reaction produces 2-{(E)-[(1-phenylethyl)imino]methyl}phenol as a yellow solid with a melting point of 126-128°C.
Applications De Recherche Scientifique
2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to have antibacterial and antifungal activities. Additionally, 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
19403-80-6 |
|---|---|
Nom du produit |
2-{(E)-[(1-phenylethyl)imino]methyl}phenol |
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17/h2-12,17H,1H3 |
Clé InChI |
NSNNFXJEAPKKHZ-SDNWHVSQSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
SMILES canonique |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
Autres numéros CAS |
19403-80-6 |
Synonymes |
N-salicylidene-d(+)-alpha-methylbenzylamine N-salicylidene-d(+)-alpha-methylbenzylamine, (S)-isomer N-salicylidene-d(+)-alpha-methylbenzylamine, (S-(E))-isomer SCDMBZAM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



